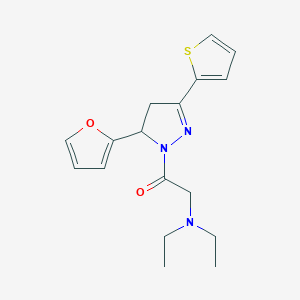
2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound with complex molecular architecture. This compound features several heterocyclic components, making it highly relevant for research in both chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. The common method includes the preparation of an intermediate compound such as furan-2-yl and thiophen-2-yl derivatives, followed by a condensation reaction with diethylamine.
Industrial Production Methods: In industrial settings, the synthesis of this compound might employ automated reactors to ensure precise control over temperature and reaction time. The use of catalysis can improve the yield and purity of the final product, making the process more efficient and scalable.
化学反应分析
Types of Reactions:
Oxidation: The furan and thiophene rings are susceptible to oxidative reactions. Mild oxidizing agents like hydrogen peroxide or peracids can be used to modify these rings.
Reduction: The dihydro-1H-pyrazole moiety can be reduced using agents such as sodium borohydride to yield more saturated derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, ethanol
Major Products: Depending on the reaction, products can range from fully reduced pyrazole derivatives to variously substituted furan and thiophene rings, each with distinct chemical properties.
科学研究应用
Chemistry: In organic chemistry, this compound is utilized for studying reaction mechanisms and synthesis pathways of heterocyclic compounds.
Biology and Medicine: This compound holds potential as a pharmacological agent due to its complex structure, which might interact with biological macromolecules in unique ways. It is often investigated for its possible anti-inflammatory, antimicrobial, or antitumor activities.
Industry: In materials science, the compound could be used to develop novel polymers or coatings due to its heterocyclic components, which lend unique electronic properties.
作用机制
Mechanism: The mechanism of action largely depends on the application. In pharmacology, the compound may interact with enzyme active sites or receptors, altering their activity.
Molecular Targets and Pathways: Targets could include various enzymes involved in metabolic pathways or receptors on cell surfaces. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to altered cellular responses.
相似化合物的比较
2-(dimethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
2-(diethylamino)-1-(5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
属性
IUPAC Name |
2-(diethylamino)-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-19(4-2)12-17(21)20-14(15-7-5-9-22-15)11-13(18-20)16-8-6-10-23-16/h5-10,14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUGKLYPJHLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)

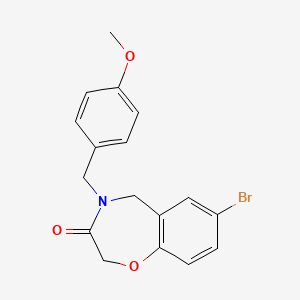
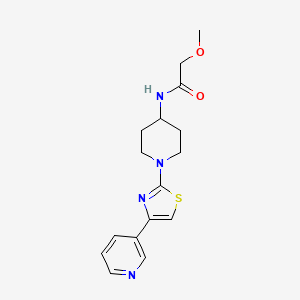
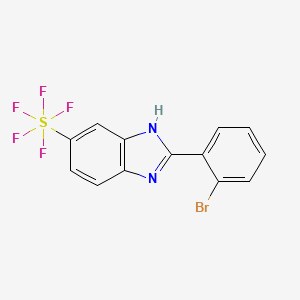
![1-{4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine](/img/structure/B2486421.png)
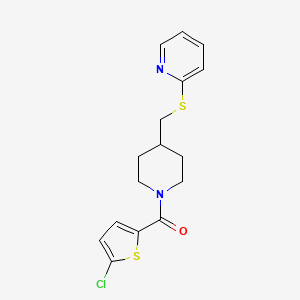
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
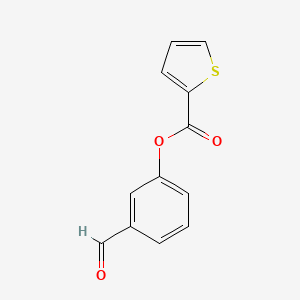
![3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2486426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
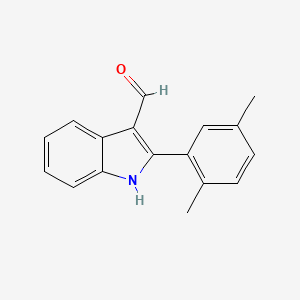
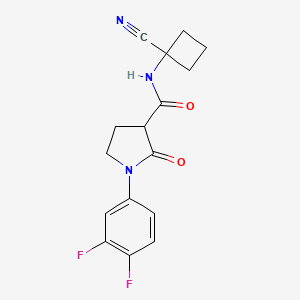
![4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)
